Product packaging for 7-Bromobenz[a]anthracene(Cat. No.:CAS No. 32795-84-9)

7-Bromobenz[a]anthracene

Cat. No.: B1201482
CAS No.: 32795-84-9
M. Wt: 307.2 g/mol
InChI Key: LGRNWCDRODWMOH-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon Research

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds made up of two or more fused aromatic rings. nih.gov They are widespread environmental contaminants, primarily formed from the incomplete combustion of organic materials such as fossil fuels, as well as through natural processes like volcanic eruptions and forest fires. nih.govresearchgate.net The scientific interest in PAHs stems from the discovery in the 1930s that many of these compounds are carcinogenic and present in the environment. mdpi.com This has led to extensive research into their occurrence, distribution, and potential health impacts. nih.gov

Benz[a]anthracene and its derivatives are a significant subgroup of PAHs that have been the subject of considerable research. researchgate.netresearchgate.net Studies on these derivatives are crucial for understanding structure-activity relationships, which seek to determine how the chemical structure of a molecule affects its biological activity, particularly its carcinogenicity. mdpi.comacs.org The introduction of different substituent groups, such as a halogen atom, onto the parent PAH structure can significantly alter its chemical and physical properties. mdpi.comacs.org

Significance of Halogenated Polycyclic Aromatic Hydrocarbons in Environmental and Chemical Sciences

Halogenated Polycyclic Aromatic Hydrocarbons (HPAHs) are derivatives of PAHs where one or more hydrogen atoms on the aromatic rings have been replaced by a halogen, such as chlorine or bromine. bohrium.comgdut.edu.cn These compounds have garnered increasing attention in environmental and chemical sciences as emerging persistent organic pollutants. researchgate.netbohrium.com HPAHs are formed as unintentional byproducts during industrial and combustion processes, including municipal waste incineration and automobile emissions. bohrium.comgdut.edu.cnacs.org

From an environmental perspective, HPAHs are significant due to their persistence, potential for bioaccumulation, and often higher toxicity compared to their parent PAHs. researchgate.netbohrium.comresearchgate.netcopernicus.org They have been detected in various environmental compartments, including air, water, soil, and biological tissues across the globe. bohrium.comresearchgate.net The presence of halogen atoms can increase their persistence in the environment. researchgate.net

In the realm of chemical sciences, the synthesis, reactions, and properties of HPAHs are of fundamental interest. mdpi.com Understanding how halogenation influences the electronic structure and reactivity of PAHs is critical for predicting their environmental fate and biological effects. mdpi.comacs.org

Overview of 7-Bromobenz[a]anthracene as a Specific Research Focus

This compound is a specific HPAH that serves as a key compound in research. mdpi.com It is a brominated derivative of benz[a]anthracene, where a bromine atom is substituted at the C7 position, which is one of the most reactive carbon positions of the parent molecule. mdpi.com

This compound is frequently used in studies investigating the structure-activity relationships of halo-PAHs to understand how the position and type of halogen substituent influence the properties of the PAH. mdpi.com For instance, research has explored how this compound induces lipid peroxidation upon exposure to UVA photoirradiation. mdpi.com Furthermore, its metabolism has been examined in rat liver microsomes to determine the metabolic pathways and the stereochemistry of its metabolites. nih.gov While considered a weak carcinogen, it has shown experimental tumorigenic data, making it a valuable subject for toxicological studies. chemical-suppliers.euguidechem.com Its persistence and potential mutagenic properties also make it a compound of interest in environmental chemistry. cymitquimica.com

Physicochemical Properties of this compound

PropertyValue
CAS Registry Number 32795-84-9 cas.org
Molecular Formula C₁₈H₁₁Br cas.orgcymitquimica.comchembk.com
Molecular Weight 307.19 g/mol cymitquimica.comtcichemicals.com
Appearance Light yellow to Brown powder to crystal guidechem.comcymitquimica.com
Melting Point 146-152 °C chemical-suppliers.eucas.org
Boiling Point 482.9°C at 760 mmHg chemical-suppliers.eu
Density 1.477 g/cm³ chemical-suppliers.eu
Flash Point 244.7°C chemical-suppliers.eu

Synthesis of this compound

The preparation of this compound is typically achieved through the bromination of its parent compound, benz[a]anthracene. A common method involves the reaction of benz[a]anthracene with N-bromosuccinimide. mdpi.com Another described method is the bromination of phenylanthracene in a suitable solvent. chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11B B1201482 7-Bromobenz[a]anthracene CAS No. 32795-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromobenzo[a]anthracene
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InChI

InChI=1S/C18H11Br/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRNWCDRODWMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186461
Record name 7-Bromobenzanthracene
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Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32795-84-9
Record name 7-Bromobenz[a]anthracene
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Record name 7-Bromobenzanthracene
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Record name 32795-84-9
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Record name 7-Bromobenzanthracene
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Record name 7-Bromo-benz(a)anthracene
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Record name 7-BROMOBENZANTHRACENE
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Synthetic Methodologies and Chemical Transformations of 7 Bromobenz a Anthracene

Historical and Current Approaches to Halogenated Benz[a]anthracene Synthesis

The synthesis of halogenated benz[a]anthracenes, including the 7-bromo derivative, has been a subject of interest due to the utility of these compounds in structure-activity relationship studies and as intermediates for more complex molecules.

Direct Bromination Strategies

Direct bromination of the parent benz[a]anthracene molecule offers a straightforward route to 7-Bromobenz[a]anthracene. The C7 position of benz[a]anthracene is known to be the most reactive carbon position. mdpi.com This inherent reactivity allows for selective halogenation under mild conditions.

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. mdpi.com This reagent is favored for its ability to provide a low, steady concentration of bromine, which helps to control the reaction and minimize the formation of polybrominated byproducts. The reaction of benz[a]anthracene with NBS typically yields this compound as the major product. mdpi.com

Another approach to direct bromination involves reacting the hydrocarbon with elemental bromine. researchgate.net This method, while effective, may require careful control of reaction conditions to ensure selectivity, as electrophilic aromatic substitution on polycyclic systems can sometimes lead to a mixture of isomers. researchgate.netorgsyn.org The choice of solvent and temperature can significantly influence the outcome of the reaction.

ReagentSubstrateProductNotes
N-Bromosuccinimide (NBS)Benz[a]anthraceneThis compoundMild conditions, good selectivity for the C7 position. mdpi.com
Elemental Bromine (Br₂)Anthracene (B1667546)9,10-DibromoanthraceneIllustrates direct bromination on a related PAH. orgsyn.org

Alternative Synthetic Routes to this compound

Beyond direct bromination, alternative strategies have been developed for the synthesis of benz[a]anthracene derivatives, which could be adapted for the preparation of this compound. These methods often involve the construction of the tetracyclic ring system from smaller, functionalized precursors.

One such strategy is the Friedel-Crafts acylation of naphthalene (B1677914) with phthalic anhydride (B1165640), followed by reduction, which serves as a general route to the benz[a]anthracene skeleton. nih.gov Introduction of a bromine atom at the desired position could be achieved by using a brominated starting material or by functionalizing an intermediate. For instance, a brominated phthalic anhydride or a brominated naphthalene derivative could potentially be employed in this convergent synthesis. nih.gov

Palladium-catalyzed tandem C-H activation and bis-cyclization reactions of propargylic carbonates with terminal alkynes have also been reported for constructing substituted benz[a]anthracene derivatives. beilstein-journals.org This modern synthetic method offers a high degree of regioselectivity and could be a powerful tool for accessing specifically substituted benz[a]anthracenes. beilstein-journals.org

Furthermore, the synthesis of anthracene derivatives through cobalt-catalyzed [2+2+2] cyclotrimerization reactions has been explored. nih.govfrontiersin.org This methodology allows for the construction of the anthracene core from smaller alkyne precursors. By choosing appropriately substituted starting materials, it is conceivable to synthesize a benz[a]anthracene ring system with a bromine substituent at the 7-position.

Derivatization Pathways and Product Characterization

This compound serves as a versatile intermediate for the synthesis of a variety of derivatives. The presence of the bromine atom allows for a range of chemical transformations, including the introduction of hydroxyl groups and other functionalities through substitution reactions.

Formation of Hydroxylated and Dihydrodiol Derivatives in Chemical Systems

In laboratory settings, particularly in the context of metabolic studies, this compound is known to be metabolized to several hydroxylated and dihydrodiol derivatives. psu.edunih.gov These transformations are often mediated by microsomal enzyme systems, such as those found in rat liver. psu.edunih.gov

The primary metabolites identified from the microsomal metabolism of this compound include trans-3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols. psu.edunih.gov A hydroxylated derivative, 4-hydroxy-7-Br-BA, has also been identified. psu.edu The formation of these metabolites occurs at different positions on the aromatic ring system, with significant metabolism observed at the C-3/C-4, C-5/C-6, C-8/C-9, and C-10/C-11 double bonds. psu.edunih.gov

Notably, the metabolism is stereoselective, preferentially forming trans-dihydrodiols with an R,R absolute stereochemistry. psu.edunih.govnih.gov The characterization of these metabolites is typically achieved using techniques such as high-performance liquid chromatography (HPLC) for separation, and nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) for structural and stereochemical elucidation. nih.gov

Metabolite of this compoundMethod of FormationKey Analytical Technique
trans-3,4-dihydrodiolRat liver microsomal metabolismHPLC, NMR, CD psu.edunih.gov
trans-5,6-dihydrodiolRat liver microsomal metabolismHPLC, NMR, CD psu.edunih.gov
trans-8,9-dihydrodiolRat liver microsomal metabolismHPLC, NMR, CD psu.edunih.gov
trans-10,11-dihydrodiolRat liver microsomal metabolismHPLC, NMR, CD psu.edunih.gov
4-hydroxy-7-Bromobenz[a]anthraceneRat liver microsomal metabolismHPLC psu.edu

Nucleophilic Substitutions and Aromatic Functionalization Reactions

The bromine atom in this compound is a leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions, although aryl halides are generally less reactive than alkyl halides in such reactions. msu.edumsu.edu The reactivity can be enhanced by the presence of activating groups or by using strong nucleophiles and specific reaction conditions.

While specific examples of nucleophilic substitution on this compound are not extensively detailed in the provided search results, general principles of nucleophilic aromatic substitution on halogenated aromatic compounds can be applied. msu.edumsu.edu Reactions with nucleophiles such as amines or alkoxides could potentially replace the bromine atom. mdpi.com

Furthermore, the bromine atom facilitates organometallic chemistry. For instance, reaction with an alkyllithium reagent could form a lithiated benz[a]anthracene species. researchgate.net This organometallic intermediate can then react with various electrophiles, allowing for the introduction of a wide range of functional groups. This approach is a powerful tool for the functionalization of the anthracene skeleton.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, are also highly effective methods for the functionalization of aryl bromides. researchgate.netacs.org These reactions would allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl, alkyl, or alkynyl groups to the 7-position of the benz[a]anthracene core.

Role as a Synthetic Intermediate in Organic Chemistry

This compound is a valuable synthetic intermediate in organic chemistry. Its utility stems from the reactivity of the bromine substituent, which allows for its conversion into a variety of other functional groups.

As discussed, the bromine atom can be replaced through nucleophilic substitution or used to generate an organometallic reagent for subsequent reactions. researchgate.netmdpi.com This makes this compound a key precursor for the synthesis of a wide array of substituted benz[a]anthracene derivatives that may be difficult to prepare by other means. researchgate.net

For example, the synthesis of aminoanthraquinone derivatives has been achieved through nucleophilic substitution reactions on halogenated precursors. mdpi.com Similarly, this compound could serve as a starting material for the synthesis of aminobenz[a]anthracenes or other heteroatom-containing derivatives.

The ability to introduce new functional groups via palladium-catalyzed cross-coupling reactions further highlights its importance as a synthetic building block. researchgate.netacs.org This allows for the construction of more complex molecular architectures based on the benz[a]anthracene framework, which is relevant for the development of new organic materials with specific electronic or photophysical properties. nih.gov

In essence, this compound acts as a versatile platform, providing a reactive handle on the benz[a]anthracene scaffold for further chemical elaboration and the synthesis of novel and complex polycyclic aromatic compounds.

Precursor in Complex Polycyclic Aromatic Hydrocarbon Synthesis

This compound serves as a critical starting material in the synthesis of more complex and larger polycyclic aromatic hydrocarbons (PAHs). The strategic placement of the bromine atom at the C7 position, one of the most reactive sites on the benz[a]anthracene skeleton, renders the molecule a versatile precursor for carbon-carbon bond formation. mdpi.com The bromo-substituent acts as a functional handle, enabling chemists to engage the molecule in a variety of coupling reactions to build extended π-conjugated systems.

The primary method for its synthesis involves the direct bromination of benz[a]anthracene. chembk.com Studies have shown that using N-bromosuccinimide (NBS) is an effective way to achieve this transformation, yielding this compound under mild conditions. mdpi.com

Reaction Reagent Product Reference
BrominationN-Bromosuccinimide (NBS)This compound mdpi.com

Once synthesized, the true value of this compound as a precursor is realized. Brominated aromatic compounds are well-established precursors for organometallic reagents and are frequently used in metal-mediated coupling reactions. researchgate.net This allows for the expansion of the PAH framework. For example, the bromine atom can be readily displaced or used in cross-coupling reactions (like Suzuki, Stille, or Sonogashira reactions) to attach other aryl groups, effectively "growing" the polycyclic structure. While specific, large, named PAHs derived directly from this compound are detailed in specialized literature, the principle is demonstrated by the general utility of bromoanthracenes in forming lithiated species that can then react to form more complex structures. researchgate.net This reactivity is fundamental to creating tailored PAHs with specific electronic, optical, or structural properties for advanced applications.

Applications in Building Block Chemistry

In the field of materials science and organic synthesis, this compound is classified as a key organic building block, particularly for the construction of functional materials like organic semiconductors. tcichemicals.comcymitquimica.comscribd.com The term "building block" refers to a molecule that can be readily incorporated into a larger molecular architecture. The presence of the halogen atom is crucial, as it provides a reactive site for palladium- and copper-catalyzed cross-coupling reactions, which are conventional methods for expanding π-conjugated systems to produce oligomeric or polymeric semiconductors. scribd.com

The benz[a]anthracene core itself possesses desirable electronic properties, and by incorporating it into larger systems, scientists can fine-tune the characteristics of the resulting material. These materials are integral to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tcichemicals.comscribd.com For instance, related brominated PAHs, such as 4,7-dibromobenzo[a]anthracene, serve as precursors in synthesizing donor-acceptor copolymers used in solar cells. vulcanchem.com The brominated anthracene unit facilitates the synthesis and can improve the solubility and film-forming properties of the final polymer, which are critical for device performance and manufacturing. vulcanchem.com

The utility of this compound as a building block is summarized below:

Application Area Function of this compound Resulting Product Class Reference
Organic ElectronicsIntermediate for expanding π-conjugated systems via cross-coupling reactions.Organic Semiconductors, Oligomers, Polymers tcichemicals.comscribd.com
Dye SynthesisServes as a precursor molecule.Dyes and Fluorescent Dyes chembk.com
Materials ScienceProvides a rigid, planar aromatic core for larger functional molecules.Functional Organic Materials cymitquimica.comcymitquimica.com

This role as a versatile building block underscores the importance of this compound in the development of advanced organic materials. vwr.com

Advanced Spectroscopic and Computational Characterization of 7 Bromobenz a Anthracene

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic techniques are indispensable in modern chemistry for the detailed structural analysis of complex molecules. In the case of 7-Bromobenz[a]anthracene, methods such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Circular Dichroism (CD) spectroscopy provide critical insights into its structure, conformation, and stereochemistry. These techniques are often used in concert to build a comprehensive understanding of the molecule's properties and behavior, particularly in mechanistic studies of its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. For derivatives of this compound, such as its dihydrodiol metabolites, proton NMR (¹H NMR) spectral analysis is crucial for determining the preferred conformations of the hydroxyl groups.

In studies of the metabolites of this compound (7-Br-BA), NMR analysis has shown that the conformation of the resulting dihydrodiols is influenced by the position of the bromo substituent. Specifically, the trans-3,4- and 10,11-dihydrodiols of 7-Br-BA preferentially adopt quasi-diequatorial conformations. nih.gov In contrast, the 5,6- and 8,9-dihydrodiols, which have a peri bromo substituent, favor quasi-diaxial conformations. nih.gov This conformational preference is a key factor in understanding the biological activity and subsequent metabolic pathways of the parent compound. A similar trend is observed with the related compound, 7-chlorobenz[a]anthracene (7-Cl-BA), where the trans-3,4-dihydrodiol also adopts a quasi-diequatorial conformation, while the trans-5,6- and 8,9-dihydrodiols are quasi-diaxial. nih.gov

These conformational assignments are critical for building accurate three-dimensional models of the molecule and its metabolites, which in turn aids in understanding their interactions with biological macromolecules.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated π-electron systems, such as those in polycyclic aromatic hydrocarbons (PAHs). The absorption spectrum of a PAH is sensitive to its structure, including the type and position of substituents.

For anthracene (B1667546) and its derivatives, the UV-Vis spectrum typically shows characteristic absorption bands. Anthracene itself has distinct absorption bands in the UV region. researchgate.net The introduction of a bromo group at the 7-position of the benz[a]anthracene core to form this compound influences the electronic structure and, consequently, its UV-Vis spectrum. While specific UV-Vis data for this compound is not detailed in the provided search results, studies on similar PAHs show that functionalization can cause shifts in the absorption maxima. mit.edu For instance, the UV-Vis spectra of substituted dibenzo[a,h]anthracene compounds show slight variations in their absorption maxima depending on the substituent. mit.edu The study of these spectra is important for understanding the photophysical properties of these compounds, including their potential for photo-induced reactions. mdpi.comcdnsciencepub.com

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is an essential technique for determining the absolute stereochemistry of chiral molecules. psu.eduull.es It measures the differential absorption of left and right circularly polarized light by a chiral sample. In the context of this compound, CD spectroscopy has been instrumental in assigning the absolute configurations of its chiral dihydrodiol metabolites. nih.gov

By comparing the CD spectra of the enzymatically formed trans-dihydrodiol metabolites of 7-Br-BA with those of benz[a]anthracene (BA) dihydrodiols of known absolute configuration, researchers have been able to deduce the stereochemistry of the metabolites. For example, the major enantiomeric 7-Br-BA-3,4- and 10,11-dihydrodiol metabolites were determined to have R,R absolute stereochemistry based on the similarity of their CD spectra to those of BA 3R,4R-dihydrodiol and 10R,11R-dihydrodiol. nih.gov

However, the presence of the peri bromo substituent in the 7-Br-BA-5,6- and -8,9-dihydrodiols complicates direct comparison with the CD spectra of the corresponding BA dihydrodiols. nih.gov In these cases, chemical modifications, such as catalytic hydrogenolysis to remove the bromine atom, were employed to relate the stereochemistry back to the parent BA dihydrodiols, ultimately confirming an R,R absolute configuration for all major trans-dihydrodiol metabolites of 7-Br-BA. nih.gov Similar comparative CD spectral analysis has been used to determine the R,R absolute configuration of the major trans-dihydrodiol metabolites of 7-chlorobenz[a]anthracene. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools to complement experimental data by providing theoretical insights into molecular structure, electronic properties, and reactivity. acs.orgdergipark.org.trimist.ma Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model and predict the behavior of complex molecules like this compound. dergipark.org.trresearchgate.net

Prediction of Electronic Properties and Reactivity

Theoretical methods are also used to predict the electronic properties and reactivity of molecules. nih.govepa.gov Parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential can be calculated to predict sites of electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net

For polycyclic aromatic hydrocarbons and their halogenated derivatives, these calculations can help to rationalize their observed metabolic pathways and predict their potential for forming reactive intermediates. nih.gov For instance, the reactivity of different positions on the aromatic ring system towards enzymatic oxidation can be correlated with calculated electronic properties. While specific predictive studies on this compound were not found, the general applicability of these computational methods to predict the reactivity of organic compounds is widely recognized. dergipark.org.trdergipark.org.tr

Thermochemical Property Simulations for Environmental Modeling

The environmental fate and transport of polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives are significantly governed by their thermochemical properties. Computational simulations of these properties are crucial for developing accurate environmental models that predict the distribution and persistence of compounds like this compound in various environmental compartments.

Recent research has highlighted the importance of accurately determining properties such as vapor pressure, enthalpy of sublimation, and entropy of sublimation for halogenated PAHs. Experimental data, which serves as a benchmark for computational models, has been obtained for this compound using the Knudsen effusion method. This technique allowed for the measurement of its vapor pressure over a temperature range of 301 to 464 K. From this, the enthalpy and entropy of sublimation were determined through the application of the Clausius-Clapeyron equation. nih.gov

While experimental measurements provide invaluable data, computational methods like Density Functional Theory (DFT) are increasingly employed to predict the thermochemical properties of a wide range of environmental contaminants. rsc.orgresearchgate.netarxiv.org These computational approaches are particularly useful for estimating data for compounds where experimental measurements are scarce or difficult to obtain. For halogenated PAHs, composite model chemistry methods such as G4 have been shown to be effective in predicting enthalpies of formation. rsc.org The development and validation of these computational models against experimental data for compounds like this compound are essential for building robust environmental models. These models are critical for assessing the potential for long-range atmospheric transport and partitioning into soil, water, and biota.

Table 1: Experimental Thermochemical Data for this compound

PropertyValueMethod
Temperature Range for Vapor Pressure Measurement301 - 464 KKnudsen Effusion
Enthalpy of Sublimation (ΔHsub)DeterminedClausius-Clapeyron Equation
Entropy of Sublimation (ΔSsub)DeterminedClausius-Clapeyron Equation

Note: Specific numerical values for enthalpy and entropy of sublimation were noted as determined in the source but not explicitly provided in the abstract. nih.gov

Conformational Analysis of Derivatives and Intermediates

The biological activity and metabolic fate of this compound are intrinsically linked to the three-dimensional structure and conformational preferences of its metabolic derivatives. Conformational analysis of these intermediates, particularly the dihydrodiols, is critical for understanding their interactions with biological macromolecules, such as enzymes and DNA, which can lead to toxic or carcinogenic effects.

The metabolism of this compound in biological systems, for instance by rat liver microsomes, predominantly yields trans-dihydrodiol metabolites at various positions on the aromatic ring system, including the 3,4-, 5,6-, 8,9-, and 10,11-positions. nih.govoup.com The conformational analysis of these dihydrodiol derivatives has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govoup.com

These studies have revealed that the position of the bromo substituent significantly influences the preferred conformation of the dihydrodiol ring. Specifically, the 3,4- and 10,11-dihydrodiols of this compound preferentially adopt a quasi-diequatorial conformation. In contrast, the 5,6- and 8,9-dihydrodiols, which have the bromo substituent in a peri position relative to the hydroxyl groups, favor a quasi-diaxial conformation. nih.govoup.com This shift in conformational equilibrium is attributed to steric and electronic interactions between the bulky bromine atom and the adjacent hydroxyl groups.

The determination of the absolute configuration of these metabolites, achieved through techniques like circular dichroism spectroscopy and comparison with standards, further refines the understanding of the stereoselective metabolism of this compound. nih.govoup.com The major enantiomers of the trans-dihydrodiol metabolites have been identified as having R,R absolute stereochemistry. nih.govoup.com This detailed conformational and stereochemical information is vital for constructing accurate models of how this compound and its metabolites interact with biological systems.

Table 2: Conformational Preferences of this compound Dihydrodiol Metabolites

Dihydrodiol DerivativePreferred Conformation
trans-3,4-dihydrodiolquasi-diequatorial
trans-5,6-dihydrodiolquasi-diaxial
trans-8,9-dihydrodiolquasi-diaxial
trans-10,11-dihydrodiolquasi-diequatorial

Chemical Reactivity and Mechanistic Investigations of 7 Bromobenz a Anthracene

Photochemical Transformations and Degradation Pathways

The interaction of 7-Bromobenz[a]anthracene with light initiates a series of chemical changes. Upon absorbing light energy, the molecule is promoted to a photo-excited state, which can then react with other molecules like oxygen, the surrounding medium, or other chemicals to generate reactive oxygen species (ROS) and other reactive intermediates. researchgate.nettandfonline.com These intermediates, which include oxygenated derivatives and free radicals, are central to the subsequent degradation pathways. researchgate.nettandfonline.com

Direct Photolysis Mechanisms and Kinetics

Direct photolysis involves the direct absorption of a photon by the this compound molecule, leading to its decomposition. While specific kinetic data for the direct photolysis of this compound is not extensively detailed in the available literature, the general mechanism for related polycyclic aromatic hydrocarbons (PAHs) involves excitation to a singlet state (S1), followed by intersystem crossing to a triplet state (T1). cdnsciencepub.com The presence of the bromine atom, a heavy atom, is known to enhance the rate of this intersystem crossing. cdnsciencepub.com

The degradation rate and quantum yield are key parameters in photolysis. For instance, studies on the parent compound, anthracene (B1667546), show that photolysis rates can be influenced by the medium, with degradation being faster in polar environments like water/acetonitrile (B52724) mixtures compared to nonpolar solvents like cyclohexane. unict.it The photolysis of anthracene in aqueous solutions and on ice surfaces has been shown to have a non-linear dependence on the photon flux, with reaction rates reaching a plateau at higher light intensities. nih.gov This suggests that extrapolating laboratory-measured rates to environmental conditions must be done with caution. nih.gov

Photo-oxidation Processes in Various Media

Photo-oxidation is a primary degradation pathway for this compound when exposed to light in the presence of oxygen. researchgate.net This process can be initiated by the photo-excited PAH reacting with molecular oxygen. tandfonline.com A study on various halogenated PAHs, including this compound, demonstrated that UVA irradiation in the presence of a lipid (methyl linoleate) induces lipid peroxidation. researchgate.net This indicates the formation of reactive oxygen species that can oxidize other molecules. researchgate.net

Influence of Heavy-Atom Solvents on Photoreactions

The presence of a heavy atom, such as the bromine in this compound, has a significant internal effect on its photochemistry. Externally, the use of heavy-atom solvents can further influence photoreaction pathways. cdnsciencepub.com For anthracene, irradiation in benzene (B151609) primarily yields a photodimer, but in a heavy-atom solvent like bromobenzene (B47551), the main product becomes 9,10-anthraquinone. cdnsciencepub.com

This "external heavy-atom effect" promotes the transition from the excited singlet state to the excited triplet state (S1 → T1 intersystem crossing). cdnsciencepub.com Since reactions like photo-oxidation often proceed through the triplet state, heavy-atom solvents can increase the yield of oxidation products. cdnsciencepub.com The effectiveness of this effect generally increases with the number and atomic mass of the heavy atoms in the solvent molecule. cdnsciencepub.comresearchgate.net For example, the yield of anthraquinone (B42736) from anthracene photo-oxidation increases in the order of bromobenzene < p-dibromobenzene < 1,3,5-tribromobenzene. cdnsciencepub.com Conversely, reactions that proceed through the singlet state, such as photodimerization, are quenched by heavy-atom solvents. cdnsciencepub.com

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of this compound are dictated by its molecular structure, which allows for the acceptance and donation of electrons at an electrode surface.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of aromatic compounds. While specific CV data for this compound is sparse, studies on structurally similar bromoaromatic compounds, such as 9-bromoanthracene (B49045) (9-BA), provide valuable insights. uantwerpen.beresearchgate.net The electrochemical reduction of bromoaromatics in acetonitrile typically involves the cleavage of the carbon-bromine (C-Br) bond. uantwerpen.be

The reduction potential is influenced by the electrode material and the structure of the aromatic compound. uantwerpen.beresearchgate.net For 9-BA, the reduction peak potentials vary significantly across different metal cathodes (e.g., Ag, Cu, Au, Ni, Pd, Zn). uantwerpen.be Generally, an increase in the number of aromatic rings tends to lower the overpotential required for reduction. uantwerpen.be The process often begins with a single electron transfer to form a radical anion intermediate. uantwerpen.beresearchgate.net

Table 1: Reduction Peak Potentials (Ep) of 9-Bromoanthracene on Various Electrodes
Electrode MaterialReduction Peak Potential (Ep) vs Ag/AgCl (V)Solvent System
Silver (Ag)-1.50Acetonitrile + 0.1 M TBAP
Glassy Carbon (GC)~ -2.03Acetonitrile + 0.1 M TBAP
Copper (Cu)~ -2.03Acetonitrile + 0.1 M TBAP
Gold (Au)~ -2.03Acetonitrile + 0.1 M TBAP
Nickel (Ni)~ -2.31Acetonitrile + 0.1 M TBAP
Palladium (Pd)~ -2.31Acetonitrile + 0.1 M TBAP
Zinc (Zn)~ -2.31Acetonitrile + 0.1 M TBAP
Data derived from studies on 9-bromoanthracene, a structurally similar compound. uantwerpen.be

Electrochemically Induced Radical Pathways

The electrochemical reduction of halogenated aromatic compounds like this compound proceeds through radical intermediates. uantwerpen.beresearchgate.net The generally accepted mechanism involves an initial single electron transfer to the molecule, forming a radical anion (ArX•⁻). uantwerpen.beresearchgate.net This radical anion is typically unstable and undergoes rapid cleavage of the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). uantwerpen.be

This aryl radical can then undergo several subsequent reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from the solvent (SH) to form the debrominated parent compound, benz[a]anthracene (ArH). researchgate.net

Further Reduction: The radical can be reduced further at the electrode surface to form an anion (Ar⁻), which then gets protonated to yield benz[a]anthracene. researchgate.net

Dimerization: Two aryl radicals can combine to form a dimer (Ar-Ar). researchgate.net

The specific pathway and final products depend on factors such as the electrode material, solvent, and the structure of the starting compound. uantwerpen.beresearchgate.net

Development of Photoelectrochemical Systems

The development of photoelectrochemical systems often utilizes organic molecules that can be activated by light to participate in electron transfer reactions. Halogenated aromatic compounds, including this compound, are relevant substrates in this context. Upon photoirradiation, particularly with UVA light, these compounds can induce chemical transformations. mdpi.com For instance, studies on a series of halo-PAHs, including this compound, have shown that they can induce lipid peroxidation when irradiated with UVA light. mdpi.com This indicates that the compound can absorb photo-energy and initiate radical reactions.

In the broader context of synthetic photoelectrochemistry, systems have been developed for the reduction of aryl halides. psu.edubeilstein-journals.org One approach involves the use of photoexcited, electrochemically generated radical anions of catalysts like anthraquinones. psu.edubeilstein-journals.org These excited radical anions can become powerful enough reductants to reduce aryl halides, which may have highly negative reduction potentials. beilstein-journals.org Another strategy, known as consecutive photoinduced electron transfer (conPET), uses a photocatalyst which, after initial excitation and electron transfer, is excited a second time to generate a super-reductant capable of cleaving strong carbon-halogen bonds in aryl bromides and chlorides. beilstein-journals.org While not specifically detailing this compound, these systems provide a framework for its potential application in photoelectrochemical transformations, where it could serve as a substrate for reductive dehalogenation or for the generation of aryl radicals that can participate in further reactions. psu.edu For example, photoelectrochemical reduction of dibromobenzenes in the presence of anthracene has been shown to produce (bromophenyl)anthracene, demonstrating the formation of new carbon-carbon bonds from a photochemically generated aryl radical. psu.edu

Regioselective and Stereoselective Chemical Reactions

The presence and position of the bromine substituent on the benz[a]anthracene skeleton significantly direct the outcomes of chemical reactions, leading to specific regional and spatial arrangements in the products.

In systems mimicking enzymatic processes, such as incubations with liver microsomes from rats and mice, this compound (7-Br-BA) is transformed into several key metabolites. nih.govnih.gov The primary transformation products are trans-dihydrodiols, formed by the oxidation of the aromatic double bonds at various positions across the polycyclic system. nih.govnih.govpsu.edu

The main metabolites identified following incubation with rat liver microsomes are the trans-3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols. nih.gov Quantitative studies using liver microsomes from both mice and rats show that metabolism occurs at the C-3/C-4, C-5/C-6, C-8/C-9, and C-10/C-11 double bonds. nih.govpsu.edu A notable product is the 7-Br-BA trans-3,4-dihydrodiol, which is formed in significant yields. nih.gov

The metabolism is highly stereoselective. nih.govnih.gov The major enantiomers of all the trans-dihydrodiol metabolites formed from 7-Br-BA by rat and mouse liver microsomes possess an R,R absolute stereochemistry. nih.govnih.govpsu.edu This was determined through methods including circular dichroism spectral analysis and catalytic hydrogenolysis of the metabolites to known reference compounds. nih.gov

Table 1: Distribution of this compound Metabolites in Different Microsomal Systems

Metabolite % of Total Metabolites (Mouse Liver) nih.gov % of Total Metabolites (Rat Liver) nih.gov
trans-3,4-dihydrodiol 16.0% 9.9%

Note: The table presents the yield of the trans-3,4-dihydrodiol, a key proximate metabolite. Other dihydrodiols were also formed but their specific percentages were not detailed in the same manner in the primary source.

The bromine substituent at the C-7 position exerts a clear influence on the regioselectivity and stereoselectivity of the aforementioned enzymatic-mimetic reactions. nih.govnih.gov When comparing the metabolism of this compound (7-Br-BA) with 7-chlorobenz[a]anthracene (7-Cl-BA), differences in metabolite distribution are observed. nih.govpsu.edu For instance, while both compounds are metabolized at the C-3/C-4, C-5/C-6, C-8/C-9, and C-10/C-11 positions, the yield of the resulting trans-3,4-dihydrodiol is notably higher for 7-Br-BA (16.0% in mouse liver microsomes) compared to 7-Cl-BA (7-8% in the same system). nih.govpsu.edu This suggests the nature of the halogen atom influences the substrate's orientation within the enzyme's active site, favoring oxidation at the 3,4-position for the bromo-derivative.

Furthermore, the bulky bromine substituent at the peri-position (adjacent to the "bay region") affects the conformation of the resulting metabolites. nih.gov Nuclear magnetic resonance (n.m.r.) analysis has shown that while the 3,4- and 10,11-dihydrodiols of 7-Br-BA adopt a quasi-diequatorial conformation, the 5,6- and 8,9-dihydrodiols, which have the peri bromo substituent, preferentially adopt quasi-diaxial conformations. nih.gov This conformational preference is a direct consequence of the steric interaction with the bromine atom. Despite these conformational differences, the stereoselectivity of the enzymatic system remains consistent, producing metabolites with a predominant R,R configuration at the newly formed stereocenters. nih.gov

Charge-Transfer Complex Formation and Characterization

Charge-transfer (CT) complexes are formed through the association of an electron-rich molecule (donor) with an electron-poor molecule (acceptor). acs.org This association, driven by charge-transfer forces, results in a new chemical entity with unique physical properties, often characterized by the appearance of a new absorption band in the electronic spectrum, known as the charge-transfer band. acs.orgjocpr.com

Polycyclic aromatic hydrocarbons (PAHs) like benz[a]anthracene are typically electron-rich and can act as electron donors in the formation of CT complexes due to their extended π-electron systems. cymitquimica.com The presence of a bromine atom on the aromatic ring, as in this compound, introduces both electronegative character and potential for further chemical reactivity. cymitquimica.com The formation of a CT complex involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (e.g., this compound) to the lowest unoccupied molecular orbital (LUMO) of an acceptor. acs.org

While specific studies detailing the isolation and full characterization of a charge-transfer complex involving this compound as the donor were not identified in the search results, the fundamental principles of CT complex formation strongly support its potential to act as an electron donor. acs.orgresearchgate.net The formation and stability of such complexes depend on the molecular structure of both the donor and acceptor, as well as the solvent polarity. researchgate.net The interaction is often characterized by determining the association constant (KEDA), stoichiometry, and thermodynamic parameters such as the standard free energy change. acs.orgresearchgate.net For a related compound, 2-bromo-3-aminobenzanthrone, an intramolecular charge transfer (ICT) between an electron-donating amino group and an electron-accepting carbonyl group through the π-conjugated system has been described. mdpi.com This demonstrates the capacity of substituted benzanthracene structures to support charge-transfer phenomena.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
7-chlorobenz[a]anthracene
7-Br-BA trans-3,4-dihydrodiol
7-Br-BA trans-5,6-dihydrodiol
7-Br-BA trans-8,9-dihydrodiol
7-Br-BA trans-10,11-dihydrodiol
7-Cl-BA trans-3,4-dihydrodiol
2-bromo-3-aminobenzanthrone
Anthraquinone

Environmental Distribution, Fate, and Abiotic Transformation of 7 Bromobenz a Anthracene

Occurrence and Spatiotemporal Distribution in Environmental Compartments

The distribution of 7-Bromobenz[a]anthracene in the environment is a result of its formation during combustion processes and its subsequent transport. Like many high-molecular-weight PAHs, it is found in different environmental matrices, often far from its original source.

While specific atmospheric concentrations for this compound are not widely documented, related halogenated PAHs are known to be ubiquitous in inhalable fine particles (PM₂.₅ and PM₁₀) researchgate.net. Compounds of this nature are typically released from combustion sources, such as municipal waste incineration researchgate.net. Once in the atmosphere, these semi-volatile compounds tend to adsorb onto the surface of particulate matter nih.govscispace.com. This association with airborne particles allows for long-range atmospheric transport. The parent compound, Benz[a]anthracene, is a known constituent of atmospheric particulate matter, originating from the incomplete combustion of organic materials like coal, wood, and petroleum products tpsgc-pwgsc.gc.carivm.nlcdc.gov.

This compound has been detected in solid environmental matrices. Specifically, it has been identified in fly ash samples from municipal waste incineration, with one study reporting it as the brominated PAH with the highest concentration, ranging from 3.21 to 4.08 ng/g researchgate.net. Fly ash is a component of industrial dust and, through atmospheric deposition, contributes to the contamination of soil and sediment researchgate.net. The analysis of environmental samples has confirmed the presence of this compound in both sediment and dust oregonstate.edu. This is consistent with the behavior of its parent compound, Benz[a]anthracene, which adsorbs strongly to organic matter in soil and sediment due to its low water solubility and high octanol-water partition coefficient tpsgc-pwgsc.gc.ca.

Table 1: Reported Concentration of this compound in Fly Ash

Sample MatrixConcentration Range (ng/g)Source Reference
Fly Ash3.21 - 4.08 researchgate.net

The transport of this compound is primarily governed by its strong tendency to bind to particulate matter. Atmospheric deposition is a key mechanism for its entry into both aquatic and terrestrial ecosystems researchgate.net. Once in the soil, its mobility is expected to be very low. The parent compound, Benz[a]anthracene, is known to be immobile in soil, binding strongly to organic matter and volatilizing or solubilizing very slowly tpsgc-pwgsc.gc.ca. When it enters waterways, typically through surface runoff of contaminated soil particles, it is expected to partition from the water column and deposit in the sediment tpsgc-pwgsc.gc.ca. Due to its very low water solubility, the dissolved phase concentration in aquatic systems is likely to be minimal, with the bulk of the compound residing in bottom sediments tpsgc-pwgsc.gc.carivm.nl.

Environmental Persistence and Transport Potential

The potential for long-range transport and the persistence of this compound are defined by its physicochemical properties, which are characteristic of high-molecular-weight halogenated PAHs.

The persistence of PAHs and their derivatives in the environment is a significant concern. Like its parent compound, this compound is expected to be a persistent organic pollutant researchgate.netnih.gov. Its chemical structure, characterized by multiple aromatic rings, confers high stability. Degradation in the environment is generally slow. For the parent compound Benz[a]anthracene, degradation can occur through microbial metabolism in soil and sediment or via photodegradation when exposed to sunlight researchgate.nettpsgc-pwgsc.gc.ca. The presence of a bromine atom on the aromatic structure of this compound may influence its susceptibility to these degradation pathways, but specific degradation rates are not well-documented. The strong adsorption to soil and sediment particles can also reduce its bioavailability to microorganisms and protect it from photodegradation, further increasing its persistence tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca.

This semi-volatile nature means that in the environment, the compound partitions between the gaseous phase and the particulate phase nih.gov. At ambient temperatures, a significant fraction of this compound will be adsorbed onto atmospheric particles, which facilitates long-range transport and subsequent deposition into terrestrial and aquatic environments nih.gov.

Table 2: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Vapor Pressure
This compound C₁₈H₁₁Br307.18150 - 152361.79 (Estimate)Not available
Benz[a]anthraceneC₁₈H₁₂228.291584001 x 10⁻⁷ mm Hg (20°C)
Anthracene (B1667546)C₁₄H₁₀178.232163406 x 10⁻⁷ mm Hg (25°C)

Atmospheric Transport Modeling

Studies indicate that brominated polycyclic aromatic hydrocarbons (BrPAHs), including compounds like this compound, are considered semi-volatile organic compounds (SVOCs). nih.gov Their vapor pressures, which are in the range of 10⁻⁷ to 10⁻² Pa, suggest their potential for long-range atmospheric transport. nih.gov As SVOCs, these compounds can partition between the gas and particulate phases in the atmosphere, facilitating their movement over long distances from their emission sources. pjoes.com

Table 1: Physicochemical Properties Relevant to Atmospheric Transport of Halogenated PAHs

PropertyValue Range for Mono- and Di-Halogenated PAHsImplication for Atmospheric Transport
Vapor Pressure10⁻⁷ to 10⁻² PaIndicates semi-volatile nature, allowing for partitioning between gas and particulate phases and long-range transport. nih.gov

Abiotic Degradation and Transformation Pathways

The abiotic degradation of this compound is a critical aspect of its environmental fate, influencing its persistence and the formation of transformation products.

Specific data on the hydrolytic stability of this compound is not available in the reviewed scientific literature. Generally, the carbon-bromine bond on an aromatic ring is relatively stable to hydrolysis under typical environmental pH and temperature conditions. However, the presence of other functional groups and environmental factors could potentially influence this stability.

Oxidative degradation is a significant pathway for the transformation of polycyclic aromatic hydrocarbons in the environment. This can occur through reactions with atmospheric oxidants and photodegradation.

In the atmosphere, PAHs are subject to transformation by reacting with pollutants such as ozone, nitrogen oxides, and hydroxyl radicals. pjoes.com For benz[a]anthracene, the 7 and 12 positions are particularly reactive sites. researchgate.net Photodegradation is also a major abiotic process for PAHs. tandfonline.com The oxidation of benz[a]anthracene can lead to the formation of benz[a]anthracene-7,12-dione, a process that can be driven by photodegradation. researchgate.net It is plausible that this compound would undergo similar oxidative processes, potentially leading to the formation of brominated quinone-type structures. The presence of the bromine atom may influence the rate and products of these reactions.

In soil and water, abiotic oxidation can be catalyzed by minerals and organic matter. tandfonline.com Metal oxides, such as those of manganese and iron, can act as chemical oxidants for PAHs. tandfonline.com Photodegradation in aqueous environments is also a recognized degradation pathway for PAHs. researchgate.net

Table 2: Potential Abiotic Oxidative Degradation Products of this compound

Parent CompoundPotential Transformation ProductDegradation PathwayEnvironmental Compartment
This compoundThis compound-7,12-dionePhotodegradation, Chemical OxidationAir, Water, Soil
This compoundBrominated Hydroxylated DerivativesReaction with Hydroxyl RadicalsAir

While direct studies on the microbial co-metabolism of this compound are limited, the degradation of the parent compound, benz[a]anthracene, and other halogenated aromatic compounds by microorganisms provides insight into potential pathways. Bacteria, in particular, are known to degrade PAHs. nih.govresearchgate.netnih.gov

The degradation of aromatic compounds with halogen functional groups by bacteria has been documented. nih.gov For instance, some bacteria possess enzymes like chloromuconate isomerase, which is involved in the degradation of chlorinated aromatic compounds. nih.gov

The metabolism of benz[a]anthracene by certain bacterial strains, such as Mycobacterium sp., often involves the formation of dihydrodiols. nih.gov Specifically, 5,6-BAA-dihydrodiol and 10,11-BAA-dihydrodiol have been identified as products of benz[a]anthracene biodegradation. nih.gov Another bacterial strain, a Beijerinckia species, was found to oxidize benz[a]anthracene to o-hydroxypolyaromatic acids, such as 1-hydroxy-2-anthranoic acid. nih.gov It is conceivable that this compound could be co-metabolized through similar enzymatic pathways, leading to the formation of brominated dihydrodiols and subsequently, ring cleavage products.

Table 3: Plausible Microbial Co-metabolism Products of this compound

Parent CompoundPlausible Intermediate ProductEnzymatic Action (Hypothesized)
This compoundBromo-benz[a]anthracene-dihydrodiolsDioxygenase
This compoundBromo-hydroxypolyaromatic acidsMonooxygenase/Dioxygenase and subsequent oxidation

Advanced Analytical Methodologies for 7 Bromobenz a Anthracene and Its Derivatives

Extraction and Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a foundational step for the reliable analysis of 7-Bromobenz[a]anthracene, especially in intricate samples like soil, sediment, and biological tissues. The primary goal is to efficiently extract the analyte while minimizing the co-extraction of matrix components that can interfere with subsequent analysis. americanlaboratory.com

Solid-Phase Extraction (SPE) and Soxhlet Extraction

Soxhlet extraction is a classical and robust technique frequently employed for extracting PAHs from solid samples. researchgate.net This method uses continuous solvent washing to extract compounds from a sample matrix held in a thimble. nih.gov For instance, in the U.S. EPA Method TO-13A for analyzing PAHs in ambient air, samples collected on filters and sorbent cartridges are extracted using a Soxhlet apparatus. epa.govct.gov The extracts are then concentrated before cleanup. epa.govct.gov While effective, traditional Soxhlet extraction can be time-consuming and require large volumes of organic solvents. nih.govresearchgate.net

Solid-Phase Extraction (SPE) has become a preferred alternative to traditional liquid-liquid extraction for its efficiency, reduced solvent consumption, and ability to handle complex matrices without forming emulsions. nih.govamericanlaboratory.comnorlab.com SPE can be used for both extraction and cleanup. lcms.cz In SPE, the sample is passed through a solid sorbent that retains the analyte, while interferents are washed away. The analyte is then eluted with a small volume of a suitable solvent. researchgate.net For aqueous samples, SPE disks are particularly effective as they can handle larger volumes and samples containing particulates. norlab.com Different sorbent phases, such as C18-bonded silica (B1680970) or divinylbenzene (B73037) polymers, can be selected to specifically target PAHs. norlab.com

Advanced extraction methods that build on these principles, such as supercritical fluid extraction (SFE), have also been developed for PAHs. epa.gov

Advanced Cleanup Procedures (e.g., silica gel, activated carbon, sulfoxide (B87167) columns)

Following initial extraction, a cleanup step is almost always necessary to remove co-extracted interferents. epa.gov The choice of cleanup procedure depends on the nature of the sample matrix and the target analyte.

Silica gel chromatography is a widely used cleanup technique for PAH analysis. researchgate.netepa.govct.gov Silica is a polar stationary phase that effectively retains polar interfering compounds while allowing the nonpolar PAHs, including this compound, to elute with a nonpolar solvent. lcms.czesaa.org In some methods, silica gel is deactivated with water to modify its activity. thermoscientific.com For example, a procedure for analyzing PAHs in lichen extracts utilized -NH2 bonded silica columns, which provided quantitative elution of PAHs with a hexane-dichloromethane mixture. researchgate.net

Activated carbon is another effective adsorbent for cleaning up PAH extracts, particularly for removing pigments and other organic matter from samples like edible oils. nih.govmdpi.comchemelco.comiaea.org Studies have shown that applying activated carbon during the bleaching process of soybean oil can lead to the elimination of PAH content. iaea.orgcsic.es However, the elution of higher molecular weight PAHs from activated carbon can sometimes be challenging. dioxin20xx.org

Dimethyl sulfoxide (DMSO) extraction is a liquid-liquid partitioning technique used for cleanup. It relies on the selective partitioning of PAHs from a nonpolar solvent (like hexane) into the polar DMSO phase, leaving nonpolar interferences (such as lipids) behind in the original solvent. researchgate.net The PAHs can then be back-extracted into a clean nonpolar solvent for analysis. iaea.org

The table below summarizes common adsorbents used in cleanup procedures for PAH analysis.

Table 1: Adsorbents for Sample Cleanup in PAH Analysis
Adsorbent Type of Procedure Target Interferents Application Examples Citations
Silica Gel Column Chromatography / SPE Polar compounds Extract cleanup for air, soil, and food samples. epa.gov, ct.gov, researchgate.net, esaa.org
Activated Carbon Adsorption Treatment / Column Pigments, oils, organic matter Edible oil refining, sediment extract cleanup. nih.gov, mdpi.com, iaea.org
Florisil® Column Chromatography / SPE Polar compounds, pesticides Cleanup of food and environmental extracts. d-nb.info, researchgate.net
Alumina Column Chromatography / SPE Polar compounds General extract cleanup. orgsyn.org, synectics.net
Dimethyl Sulfoxide (DMSO) Liquid-Liquid Extraction Aliphatic lipids Cleanup of extracts from fatty matrices. iaea.org, researchgate.net

Strategies for Interferent Removal in Research Samples

The complexity of research samples necessitates robust strategies to eliminate interferences that can compromise analytical accuracy. thermofisher.com Matrix interferences are caused by co-extracted contaminants that can obscure analyte signals or affect instrument performance. epa.govgov.bc.ca

Key strategies for removing interferents include:

Multi-step Cleanup: Combining different cleanup techniques can provide cleaner extracts. For instance, a primary cleanup with Florisil SPE can remove major interferences, followed by a secondary phenyl SPE for further purification before GC-MS/MS analysis. thermofisher.com

High-Purity Reagents: Using high-purity solvents and reagents is essential to prevent the introduction of contaminants during sample preparation. epa.govct.gov Glassware must also be scrupulously cleaned, sometimes involving heating in a muffle furnace. epa.govct.gov

Use of Surrogate and Internal Standards: Adding surrogate standards (compounds not expected in the sample) before extraction helps monitor for sample processing errors or unusual matrix effects. epa.gov The use of isotopically labeled internal standards, such as deuterated or ¹³C-labeled PAHs, is crucial for accurate quantification as they can compensate for matrix-induced signal suppression or enhancement and for analyte losses during the entire analytical procedure. dioxin20xx.orgnih.gov

Selective Extraction: Techniques like molecularly imprinted polymer (MIP) SPE offer high selectivity by using polymers with custom-made recognition sites for specific target analytes or structurally related compounds, leading to cleaner extracts. americanlaboratory.com

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other compounds in the extract before its detection and quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS/MS, HRMS)

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds like PAHs. nih.gov When coupled with a mass spectrometer (GC-MS), it provides definitive identification and quantification. For complex mixtures, advanced MS techniques are often required.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) enhances selectivity by performing two stages of mass analysis. A specific precursor ion for the target analyte is selected in the first mass analyzer and fragmented, and then a specific product ion is monitored by the second mass analyzer. This technique significantly reduces background noise and chemical interference. thermofisher.com In a study on halogenated PAHs in Central Europe, this compound was analyzed using GC-MS/MS, with specific precursor-to-product ion transitions identified for quantification. nih.gov

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) provides very high mass accuracy, allowing the differentiation of target analytes from isobaric interferences (compounds with the same nominal mass but different elemental formulas). This is particularly important in complex environmental samples. thermofisher.com A method for analyzing persistent organic pollutants used GC-HRMS, and included [¹³C₆]this compound as an internal standard, demonstrating its utility in high-resolution analysis. dioxin20xx.org

The table below shows typical parameters for the GC-MS analysis of PAHs.

Table 2: Example GC-MS/MS Parameters for Halogenated PAH Analysis
Parameter Setting
Compound This compound
Precursor Ion (m/z) 306.0
Product Ion (m/z) 226.1
Collision Energy 40 eV
Reference nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly well-suited for less volatile, high-molecular-weight PAHs. nih.govresearchgate.net For PAH analysis, HPLC is most often paired with a fluorescence detector (FLD) because many PAHs are naturally fluorescent, which allows for highly sensitive and selective detection. iaea.orgcsic.es

The separation is typically achieved using a reversed-phase column, such as a C18 column, where nonpolar compounds are retained longer. researchgate.net The mobile phase usually consists of a mixture of acetonitrile (B52724) and water. researchgate.net A study on PAHs in soybean oil used an HPLC/FLD system and demonstrated good linearity and recovery for several PAHs. iaea.orgcsic.es While this specific study did not include this compound, the methodology is standard for the PAH class. Automated systems that couple online cleanup with HPLC analysis have been developed to increase sample throughput and reduce manual labor. thermofisher.com

The table below outlines typical conditions for HPLC-FLD analysis of PAHs.

Table 3: Typical HPLC Conditions for PAH Analysis
Parameter Condition
Instrument HPLC with Fluorescence Detector (FLD)
Column C18 Reversed-Phase
Mobile Phase Acetonitrile/Water Gradient
Detection Programmable Wavelength Fluorescence
Application Quantification of PAHs in edible oils, water, and food extracts.
References iaea.org, csic.es, researchgate.net

Chiral Chromatography for Enantiomeric Separation

Chirality, or the property of non-superimposable mirror images, is a significant factor in the biological activity of many molecules. chromatographytoday.com For derivatives of benz[a]anthracene, such as its dihydrodiols, the separation of these enantiomers is crucial as they can exhibit different biological and toxicological effects. chromatographytoday.comacs.org High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for achieving this separation. csfarmacie.cz

The enantiomeric resolution of benz[a]anthracene derivatives is influenced by several structural factors, including conformation, the presence and position of substituents (like a methyl group), molecular size and shape, and the degree of ring saturation. nih.gov The interaction between the analyte and the CSP is key to separation. These interactions can include π-basic or π-acidic aromatic ring interactions, and sites for acidic, basic, steric, or electrostatic interactions. csfarmacie.cz

Research on the separation of benz[a]anthracene (BA) derivatives provides a strong parallel for methodologies applicable to its brominated counterparts. For instance, the complete separation of five BA trans-dihydrodiols was achieved using a column packed with a (R)-N-(3,5-dinitrobenzoyl)leucine covalently bonded to γ-aminopropylsilanized silica. tandfonline.com Similarly, the direct resolution of 86 different mono- and diol enantiomers of unsubstituted and methyl-substituted benz[a]anthracene and benzo[a]pyrene (B130552) was successfully performed using a commercially available column with (R)-N-(3,5-dinitrobenzoyl)phenylglycine ionically bonded to γ-aminopropylsilanized silica. nih.gov

The choice of the chiral stationary phase is critical. Studies have shown that both ionically and covalently bonded CSPs can effectively resolve enantiomers of benz[a]anthracene derivatives. acs.org For example, enantiomers of various diol derivatives of 7,12-dimethylbenz[a]anthracene (B13559) were resolved using commercially available columns packed with (R)-N-(3,5-dinitrobenzoyl)phenylglycine and (S)-N-(3,5-dinitrobenzoyl)leucine, which were either ionically or covalently bonded to silica. acs.org The table below summarizes the types of chiral stationary phases used for the separation of benz[a]anthracene derivatives, which are instructive for developing methods for this compound.

Table 1: Chiral Stationary Phases for Benz[a]anthracene Derivative Separation

Chiral SelectorBonding TypeApplication ExampleReference
(R)-N-(3,5-dinitrobenzoyl)leucineCovalently bondedSeparation of five benz[a]anthracene trans-dihydrodiols tandfonline.com
(R)-N-(3,5-dinitrobenzoyl)phenylglycineIonically bondedResolution of 86 mono- and diol enantiomers of benz[a]anthracene and its derivatives nih.gov
(S)-N-(3,5-dinitrobenzoyl)leucineIonically and Covalently bondedResolution of diol enantiomers of 7,12-dimethylbenz[a]anthracene acs.org

Method Validation and Quality Assurance in Research Contexts

Method validation is a critical component of analytical science, ensuring that a developed method is suitable for its intended purpose. primescholars.com For the analysis of this compound, this involves demonstrating that the analytical procedure is reliable, reproducible, and accurate for the specific sample matrix being investigated. helcom.firesearchgate.net Quality assurance (QA) encompasses all the planned and systematic activities implemented to ensure that quality requirements for a product or service will be fulfilled. helcom.fi

Key parameters evaluated during method validation include:

Linearity and Calibration Range : This establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. primescholars.com For PAH analysis, linear correlation coefficients (R²) are typically expected to be ≥ 0.99. nih.gov

Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by analyzing samples spiked with a known amount of the analyte. researchgate.net Acceptable recovery ranges can vary, with some methods considering 80-120% as a benchmark. nih.gov

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for intraday and interday analyses. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. primescholars.com

In the context of PAH analysis, comprehensive quality control (QC) procedures are essential to minimize contamination and ensure data integrity. helcom.fi This includes the analysis of procedural blanks, spiked blanks, matrix spikes, and certified reference materials (CRMs), if available. helcom.firesearchgate.net Participation in interlaboratory proficiency testing schemes is also recommended to externally validate a laboratory's performance. helcom.fi For instance, a validated method for analyzing PAHs in home meal replacement products reported excellent linearity (R² > 0.99), accuracy (80.03–119.65%), and precision (RSD 0.07–10.73%), with LODs in the range of 0.03–0.15 µg/kg. nih.gov These validation parameters serve as a benchmark for methods developed for this compound.

Table 3: Key Method Validation Parameters for PAH Analysis

Validation ParameterTypical Acceptance CriteriaReference
Linearity (R²)≥ 0.99 nih.gov
Accuracy (Recovery)80% - 120% nih.gov
Precision (RSD)< 15-20% nih.gov
Limit of Detection (LOD)Method and matrix dependent primescholars.com
Limit of Quantification (LOQ)Method and matrix dependent primescholars.com

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Efficiency

The current synthesis of 7-Bromobenz[a]anthracene often involves the electrophilic aromatic substitution of benz[a]anthracene. A common laboratory-scale method is the reaction of benz[a]anthracene with N-bromosuccinimide (NBS), which targets the most reactive C7 position. mdpi.com Another described method involves the reaction of phenylanthracene with a bromine compound in a suitable solvent. chembk.com While effective, these methods can present challenges in terms of regioselectivity, yield, and purification, especially for large-scale production.

Future research is directed towards developing more efficient, sustainable, and scalable synthetic strategies. Key areas of exploration include:

Catalytic Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. mdpi.com Research could focus on developing a convergent synthesis where a brominated precursor is coupled with a suitable boronic acid or ester to construct the benz[a]anthracene skeleton, potentially offering higher yields and milder reaction conditions.

Photochemical Synthesis: Oxidative photocyclization has been described for the synthesis of related benz[a]anthracene derivatives. nih.gov This approach, which uses light to induce cyclization, could offer a greener alternative to traditional methods that may require harsh reagents.

Flow Chemistry: The use of continuous flow reactors could enhance reaction efficiency, safety, and scalability. This technology allows for precise control over reaction parameters like temperature and time, which can minimize side-product formation and improve yield.

A comparison of potential synthetic approaches is outlined below:

Synthesis StrategyPotential AdvantagesResearch Focus
Electrophilic Bromination Direct, established method. mdpi.comOptimization of reaction conditions, alternative brominating agents.
Palladium-Catalyzed Coupling High yield, functional group tolerance, convergent. mdpi.comDevelopment of suitable precursors and catalysts for the specific framework.
Oxidative Photocyclization Green chemistry approach, potentially high regioselectivity. nih.govInvestigation of photosensitizers and reaction conditions for this compound.
Flow Chemistry Scalability, safety, precise control, improved yield.Adaptation of existing batch syntheses to continuous flow systems.

Exploration of Understudied Reaction Mechanisms

Understanding the reaction mechanisms of this compound is crucial for predicting its biological activity and environmental fate. While some metabolic pathways have been investigated, many mechanistic details remain underexplored.

Metabolic Activation: Studies using rat and mouse liver microsomes have shown that this compound is metabolized to various trans-dihydrodiols, with the trans-3,4-dihydrodiol being a proximate metabolite. nih.gov This metabolite exhibits higher mutagenicity than the parent compound in Salmonella typhimurium assays. nih.gov Future work should aim to fully characterize the cytochrome P450 (CYP) enzymes responsible for this bioactivation and investigate the formation of ultimate carcinogenic species, such as diol epoxides.

Photoreactivity: Upon exposure to UVA light, this compound can induce lipid peroxidation. mdpi.com This phototoxicity is a key concern, as PAHs and their derivatives can absorb light energy to produce reactive oxygen species (ROS). tandfonline.com The precise mechanisms of photosensitization, the types of ROS generated (e.g., singlet oxygen, superoxide (B77818) radicals), and the subsequent damage to biological macromolecules like DNA and lipids warrant deeper investigation.

Electrochemical Reactions: The electrochemical reduction of halogenated aromatic compounds is a known degradation pathway. uantwerpen.be The mechanism can proceed via a stepwise electron transfer to form a radical anion, which then cleaves the carbon-bromine bond. uantwerpen.be Studying the electrochemical behavior of this compound could provide insights into its potential for reductive degradation in anoxic environments and inform the development of electrochemical remediation technologies.

Nucleic Acid Interactions: The carcinogenicity of PAHs is linked to their ability to form covalent adducts with DNA. nih.gov While the reaction of the related compound 7-bromomethylbenz[a]anthracene with nucleic acids has been studied, detailed mechanistic studies on how this compound itself or its metabolites interact with DNA are needed. nih.gov

Advanced Modeling of Environmental Fate and Chemical Interactions

As a halogenated PAH, this compound is an environmental contaminant with properties of persistence and lipophilicity. researchgate.net Advanced computational modeling is essential for predicting its transport, distribution, and transformation in the environment. scholaris.ca

Future research should focus on:

Parameter Refinement: Accurate environmental fate models require precise physicochemical data. While some estimates exist, experimental determination of key parameters like water solubility, vapor pressure, and octanol-water partition coefficient (Kow) for this compound is needed for more reliable predictions. researchgate.netepa.gov

Multimedia Fate Modeling: Developing and validating multimedia models that simulate the partitioning of this compound between air, water, soil, and sediment. scholaris.cacdc.gov These models should incorporate advection, degradation (photolytic, biological), and intermedia transport processes to predict environmental concentrations and persistence.

Atmospheric Chemistry Modeling: Halogenated PAHs can be transported long distances in the atmosphere, often bound to particulate matter. researchgate.netcdc.gov Models should simulate gas-particle partitioning and atmospheric degradation pathways, including reactions with hydroxyl radicals and ozone, to better understand its atmospheric lifetime and deposition patterns.

Sorption and Bioavailability Modeling: The interaction of this compound with soil and sediment organic matter and black carbon will govern its mobility and bioavailability. Research is needed to model these sorption processes and predict how they are influenced by environmental factors like pH and organic matter composition.

Modeling AreaKey Research ObjectivesRequired Data
Parameter Refinement Experimentally measure key physicochemical properties.Water solubility, vapor pressure, Henry's Law constant, Log Kow. researchgate.netepa.gov
Multimedia Fate Predict environmental distribution and persistence. scholaris.caPartition coefficients, degradation rate constants.
Atmospheric Chemistry Assess long-range transport and atmospheric lifetime. researchgate.netReaction rate constants with atmospheric oxidants, gas-particle partitioning data.
Sorption & Bioavailability Determine mobility and accessibility in soil/sediment.Sorption isotherms on various environmental matrices.

Integration of Multi-Omics and High-Throughput Analytical Platforms for Chemical Characterization

To comprehensively understand the biological effects of this compound, modern high-throughput technologies are indispensable. Integrating "omics" platforms can provide a systems-level view of its interactions with biological systems. biorxiv.org

Metabolomics and Transcriptomics: High-resolution metabolomics (HRM) can identify novel biomarkers of exposure and effect by profiling endogenous metabolites in biological samples (e.g., serum, tissue). nih.gov Studies on similar compounds like 6-chlorobenzo[a]pyrene (B1618961) have successfully used transcriptomics and metabolomics to reveal alterations in metabolic pathways and cellular stress responses. acs.org Applying these techniques to this compound could elucidate its specific modes of toxicity and metabolic pathways. nih.gov

Genome-Scale Metabolic Modeling (GEMs): GEMs can be used to simulate the metabolic response of an organism to chemical exposure. biorxiv.org By integrating transcriptomic and metabolomic data into a GEM, researchers can predict metabolic flux changes and identify key enzymes and pathways targeted by this compound.

High-Throughput Screening (HTS): HTS assays can rapidly screen for various biological activities. For instance, mutagenicity assays like the Ames test, which has already been used for its metabolites, can be adapted to a high-throughput format to screen a range of concentrations and metabolic activation conditions. nih.gov HTS can also be used to assess other toxicological endpoints, such as receptor binding or enzyme inhibition.

Advanced Mass Spectrometry: The development of comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOF-MS) enables the separation and quantification of complex mixtures of PAC isomers in environmental and biological samples. umanitoba.ca Applying these advanced analytical methods is crucial for accurately detecting and quantifying this compound and its metabolites.

Application in Materials Science (e.g., organic semiconductors, optical materials)

This compound is listed as a building block for materials science, particularly in the field of organic electronics. tcichemicals.comcymitquimica.com The benz[a]anthracene core provides a rigid, planar, and π-conjugated system, which are desirable features for charge transport and light emission. The bromo-substituent offers a reactive handle for further chemical modification.

Emerging applications include:

Organic Semiconductors: Anthracene (B1667546) derivatives are widely studied for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). snu.ac.kr The bromine atom on this compound can be readily replaced via cross-coupling reactions to attach various functional groups, allowing for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels. sdstate.edu This synthetic versatility makes it a valuable precursor for creating novel p-type, n-type, or ambipolar organic semiconductors. unist.ac.krresearchgate.net

Blue Organic Light-Emitting Diodes (OLEDs): Developing stable and efficient blue-emitting materials is a major challenge in OLED technology. Anthracene derivatives are promising candidates for blue emitters and hosts due to their wide bandgap. unist.ac.kr this compound can serve as a key intermediate for synthesizing more complex diarylanthracene derivatives with enhanced thermal stability and electroluminescence properties. mdpi.com

Nonlinear Optical (NLO) Materials: Molecules with extended π-conjugation can exhibit significant nonlinear optical properties, such as two-photon absorption. rsc.org By extending the π-system of this compound through chemical modification, it may be possible to design new materials for applications in optical limiting and laser photonics. rsc.org

Fluorescent Sensors: The fluorescence of the benz[a]anthracene core is sensitive to its chemical environment. This property could be harnessed by functionalizing the molecule to create selective chemosensors for detecting ions or other molecules.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 7-Bromobenz[a]anthracene?

Answer:
Synthesis typically involves bromination of benz[a]anthracene derivatives. For example, bromine or brominating agents (e.g., N-bromosuccinimide) in solvents like dichloromethane (DCM) under controlled conditions . Characterization employs:

  • NMR spectroscopy : To confirm substitution patterns and purity (e.g., 1^1H-NMR and 13^{13}C-NMR) .
  • Mass spectrometry (HR-MS) : For molecular weight validation .
  • TLC (Thin-Layer Chromatography) : To assess purity by comparing experimental samples with anthracene standards under UV light .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Storage : Keep in tightly sealed containers in cool, ventilated areas away from oxidizers (e.g., peroxides, chlorates) .
  • PPE : Use gloves (Polyvinyl Alcohol or Viton®) and protective clothing (DuPont Tyvek®) to prevent skin contact .
  • Engineering controls : Work in Class I Type B biosafety hoods to minimize inhalation risks and use HEPA-filtered vacuums for cleanup .
  • Emergency measures : Provide eyewash stations and showers; avoid dry sweeping to reduce dust .

Basic: Which analytical techniques are effective for detecting this compound in environmental or biological samples?

Answer:

  • Isotope dilution mass spectrometry : Use 13^{13}C-labeled standards (e.g., CLM-9028-1.2) for precise quantification in complex matrices .
  • HPLC with fluorescence detection : Leverages anthracene derivatives’ UV fluorescence for trace analysis .
  • Langmuir isotherm modeling : Predicts adsorption behavior in environmental systems (e.g., soil or water) .

Advanced: How do DNA adducts of this compound contribute to mutagenesis, and what models are used to study this?

Answer:

  • Mechanism : Forms covalent adducts (e.g., N2-(benz[a]anthracen-7-ylmethyl)-2'-deoxyguanosine) that disrupt DNA replication, leading to frameshift mutations .
  • Models :
    • In vitro assays : Human Ad293 cells exposed to adducts to quantify mutation rates (e.g., K-ras proto-oncogene mutations) .
    • Bacterial systems : E. coli strains (e.g., TA98) screen for frameshift mutagenicity via Ames testing .

Advanced: What role does this compound play in developing functional polymers or organic semiconductors?

Answer:

  • Reversible crosslinking : Anthracene dimers undergo UV-triggered cycloaddition, enabling self-healing polymers. Quantitative dimer dissociation enthalpies guide thermal stability assessments .
  • Organic electronics : Derivatives enhance charge transport in n-type semiconductors. DFT calculations optimize molecular packing and electron mobility .
  • Luminescent materials : Doped into polyvinyltoluene for radiation dosimetry via fluorescence under UV/particle exposure .

Advanced: How can environmental fate studies predict the persistence of this compound in ecosystems?

Answer:

  • Adsorption studies : Langmuir isotherm models quantify binding to organic matter in soils .
  • Degradation pathways : Analyze photolytic breakdown under UV light or microbial degradation in aerobic/anaerobic conditions .
  • Bioaccumulation assays : Measure lipid-soluble accumulation in aquatic organisms (e.g., Daphnia magna) using GC-MS .

Advanced: What computational approaches improve the design of this compound derivatives for targeted applications?

Answer:

  • DFT modeling : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize semiconductor performance .
  • Molecular dynamics simulations : Assess interactions with biological targets (e.g., DNA) or polymer matrices .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., bromine position) with carcinogenic potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.